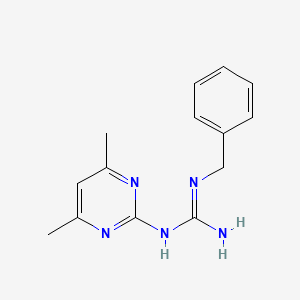

1-Benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5/c1-10-8-11(2)18-14(17-10)19-13(15)16-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H3,15,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTHZPTYOUBYQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=NCC2=CC=CC=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386710 |

Source

|

| Record name | 1-benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34747-49-4 |

Source

|

| Record name | 1-benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 1 Benzyl 3 4,6 Dimethylpyrimidin 2 Yl Guanidine

Synthetic Routes to 1-Benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine

The construction of the this compound scaffold can be achieved through several strategic synthetic pathways. A common and effective approach involves the acid-promoted amination of a pyrimidine-bearing cyanamide (B42294). researchgate.net This method provides a direct route to forming the N,N'-disubstituted guanidine (B92328) core.

Precursor Synthesis and Methodological Variations (e.g., dicyandiamide (B1669379) condensation)

A key precursor for the synthesis of the target compound is N-(4,6-dimethylpyrimidin-2-yl)cyanamide. This intermediate can be prepared through established methods. researchgate.net The synthesis of guanidine derivatives can also be approached through the reaction of amines with various guanylating agents, such as carbodiimides or thioureas. mdpi.com

Methodological variations in the synthesis of guanidine precursors often involve dicyandiamide. For instance, dicyandiamide can react with various amines to produce biguanides and other guanidine-containing heterocycles, which can then be further modified. researchgate.net Another versatile method for guanidine synthesis involves the nucleophilic displacement of an activated sulfur atom in thiourea (B124793) derivatives. mdpi.com

A plausible and efficient route to this compound involves the reaction of N-(4,6-dimethylpyrimidin-2-yl)cyanamide with benzylamine (B48309). This reaction is typically promoted by an acid catalyst. researchgate.net

| Precursor | Reagents | Product | Reference |

| N-(4,6-Dimethylpyrimidin-2-yl)cyanamide | Benzylamine, Acid Catalyst | This compound | researchgate.net |

| 2-Amino-4,6-dimethylpyrimidine | Benzyl (B1604629) Isothiocyanate | N-Benzyl-N'-(4,6-dimethylpyrimidin-2-yl)thiourea | Inferred from nih.gov |

| 2-Amino-4,6-dimethylpyrimidine | N,N'-diisopropylcarbodiimide, Benzylamine, Catalyst | This compound | Inferred from researchgate.net |

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key factors for optimization include the choice of catalyst, solvent system, temperature, and reaction time.

For the acid-promoted amination of pyrimidine-bearing cyanamides, hydrochloric acid has been identified as a suitable catalyst. researchgate.net The choice of solvent can also significantly impact the reaction outcome. Protic solvents like isopropanol (B130326) have been used in the synthesis of related aryl-containing guanidines. researchgate.net The catalytic guanylation of amines with carbodiimides can be effectively achieved using various metal-based catalysts, with commercially available options like ZnEt₂ showing high efficiency. researchgate.netnih.gov The mechanism of such catalytic reactions often involves the formation of a metal-amido intermediate, which then reacts with the carbodiimide. researchgate.net

| Catalyst | Solvent | Reaction Type | Reference |

| Hydrochloric Acid | 2-Propanol | Acid-promoted amination of cyanamide | researchgate.net |

| ZnEt₂ | Tetrahydrofuran (THF) | Catalytic guanylation of amine with carbodiimide | researchgate.netnih.gov |

| Lithium hexamethyldisilazide | Not specified | Catalytic guanylation of amine with carbodiimide | nih.gov |

Conventional heating methods for the synthesis of guanidine and pyrimidine (B1678525) derivatives are often effective but can require long reaction times. researchgate.net In contrast, microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, often leading to higher yields and purity in a fraction of the time. nanobioletters.com Microwave irradiation has been successfully employed in the one-pot, multi-component synthesis of various heterocyclic compounds, including pyrimidine derivatives. nih.govrsc.org This approach offers a greener and more efficient alternative to conventional heating. nanobioletters.com For instance, the synthesis of aminopyrimidine derivatives has been achieved through microwave irradiation of chalcones and guanidine nitrate. nanobioletters.com Similarly, polysubstituted pyrimidinylphosphonic acids have been prepared in high yields using microwave-assisted Michaelis–Arbuzov reactions. nih.gov

| Synthesis Method | Advantages | Disadvantages | Reference |

| Conventional Heating | Well-established, simple setup | Longer reaction times, potential for side products | researchgate.net |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, enhanced purity, greener | Requires specialized equipment | nanobioletters.comnih.gov |

Design and Synthesis of Structural Analogues and Derivatives

The design and synthesis of structural analogues of this compound are crucial for exploring structure-activity relationships (SAR) and optimizing biological activity. nih.gov Modifications can be made to both the pyrimidine and benzyl moieties of the molecule.

Strategic Modifications on the Benzyl Moiety

The benzyl group of this compound offers a prime site for strategic modifications to modulate the compound's properties. The introduction of various substituents on the phenyl ring can influence factors such as lipophilicity, electronic properties, and steric hindrance, which in turn can affect biological activity. nih.gov

In studies of related benzyl-substituted heterocyclic compounds, a range of modifications have been explored. For example, in a series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, the introduction of a 3-phenoxy group on the benzyl moiety was found to be favorable for antiproliferative activity. researchgate.net Similarly, in the development of YC-1 analogues, the conversion of the 1-benzyl group to other aromatic rings was found to be important for antiplatelet activity, while substitution at other positions of the benzyl ring also had a significant impact. nih.gov

Common strategic modifications to the benzyl moiety include the introduction of:

Electron-donating groups: such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), which can increase electron density and potentially enhance binding to biological targets.

Electron-withdrawing groups: such as fluoro (-F), chloro (-Cl), or trifluoromethyl (-CF₃), which can alter the electronic profile and metabolic stability of the compound.

Bulky groups: to probe steric constraints within a binding site.

Hydrogen bond donors and acceptors: to introduce new interactions with a biological target.

The synthesis of these analogues would typically follow the same synthetic routes as the parent compound, starting with the appropriately substituted benzylamine.

| Substituent on Benzyl Ring | Rationale for Modification | Potential Impact on Activity |

| Methoxy (-OCH₃) | Electron-donating, can form hydrogen bonds | May enhance binding affinity |

| Fluoro (-F), Chloro (-Cl) | Electron-withdrawing, alters lipophilicity | Can improve metabolic stability and cell permeability |

| Trifluoromethyl (-CF₃) | Strongly electron-withdrawing, increases lipophilicity | Can significantly alter electronic properties and improve binding |

| Phenoxy (-OPh) | Bulky, introduces an additional aromatic ring | May provide additional binding interactions |

Systematic Variations on the Pyrimidine Core

Systematic structural modifications of the 4,6-dimethylpyrimidine (B31164) core in this compound are crucial for developing structure-activity relationships (SAR) for this class of compounds. These variations typically involve the introduction, removal, or replacement of substituents at the 4, 5, and 6-positions of the pyrimidine ring. The primary synthetic route to the core structure involves the condensation of a substituted biguanide (B1667054) with a 1,3-dicarbonyl compound. For the parent compound, this involves reacting benzylbiguanide with acetylacetone (B45752), which readily forms the 4,6-dimethylpyrimidine ring.

Variations can be achieved by utilizing different 1,3-dicarbonyl compounds in the condensation reaction. For example, replacing acetylacetone with other β-diketones or β-ketoesters allows for the introduction of different substituents at the 4- and 6-positions. Furthermore, modifications can be made to the pyrimidine ring post-synthesis, although this is often more challenging due to the potential reactivity of the guanidine moiety.

The following table illustrates potential variations on the pyrimidine core by modifying the 1,3-dicarbonyl precursor and the resulting theoretical products.

| 1,3-Dicarbonyl Precursor | R4 Substituent | R5 Substituent | R6 Substituent | Resulting Pyrimidine Core |

| Acetylacetone | -CH₃ | -H | -CH₃ | 4,6-dimethylpyrimidine |

| Benzoylacetone | -C₆H₅ | -H | -CH₃ | 4-methyl-6-phenylpyrimidine |

| Dibenzoylmethane | -C₆H₅ | -H | -C₆H₅ | 4,6-diphenylpyrimidine |

| Ethyl acetoacetate | -CH₃ | -H | -OH | 4-hydroxy-6-methylpyrimidine |

| Diethyl malonate | -OH | -H | -OH | 4,6-dihydroxypyrimidine |

| 3-Chloro-2,4-pentanedione | -CH₃ | -Cl | -CH₃ | 5-chloro-4,6-dimethylpyrimidine |

These modifications allow for a systematic exploration of the steric and electronic requirements for biological activity or desired chemical properties. For instance, introducing bulky phenyl groups at the 4- and 6-positions can probe the spatial tolerance of a target binding site, while introducing hydroxyl or chloro groups can alter the electronic distribution and hydrogen bonding capabilities of the molecule.

Substituent Effects on Synthetic Accessibility and Yield

Electron-withdrawing groups on the β-dicarbonyl precursor can enhance the electrophilicity of the carbonyl carbons, potentially facilitating the initial nucleophilic attack by the biguanide. Conversely, strong electron-donating groups may decrease reactivity and lower the yield. Steric hindrance is another critical factor; bulky substituents on the dicarbonyl compound can impede the approach of the biguanide, leading to lower reaction rates and yields.

A study on the synthesis of various pyrimidine derivatives demonstrated that the yield was higher when amidine compounds with electron-donating substituents (e.g., p-methoxy) on an aryl ring were used, compared to those with electron-withdrawing groups (e.g., nitro group). nih.gov While this example pertains to the amidine rather than the dicarbonyl component, the principle of electronic effects influencing cyclization efficiency is broadly applicable.

The table below summarizes the expected impact of different substituents on the β-dicarbonyl precursor on the synthesis of the corresponding 2-guanidinopyrimidine.

| Substituent Type at R4/R6 | Example Substituent | Electronic Effect | Steric Effect | Expected Impact on Yield |

| Small Alkyl | Methyl (-CH₃) | Weakly donating | Low | High (baseline) |

| Bulky Alkyl | tert-Butyl (-C(CH₃)₃) | Donating | High | Moderate to Low |

| Aryl | Phenyl (-C₆H₅) | Withdrawing (inductive), Resonant | Moderate | Moderate |

| Electron-Donating Aryl | p-Methoxyphenyl (-C₆H₄OCH₃) | Donating | Moderate | Potentially Higher |

| Electron-Withdrawing Aryl | p-Nitrophenyl (-C₆H₄NO₂) | Withdrawing | Moderate | Potentially Lower |

| Haloalkyl | Trifluoromethyl (-CF₃) | Strongly withdrawing | Moderate | Moderate to High |

These trends highlight the delicate balance between electronic activation and steric hindrance that must be managed to optimize the synthesis of derivatized 1-benzyl-3-(pyrimidin-2-yl)guanidines.

Stereochemical Considerations in Guanidine Synthesis (If Applicable to Derivatives)

The parent compound, this compound, is achiral and therefore does not exist as enantiomers or diastereomers. However, stereochemical considerations become highly relevant upon the introduction of chiral elements in its derivatives. Chirality could be introduced by several means, such as:

Substitution on the benzyl ring with a chiral moiety.

Use of a chiral amine instead of benzylamine in the synthesis of the biguanide precursor (e.g., (R)- or (S)-α-methylbenzylamine).

Modification of the pyrimidine ring with a chiral substituent.

Diastereoselective and Enantioselective Synthetic Pathways

For chiral derivatives of this compound, controlling the stereochemical outcome of the synthesis is paramount. This involves the use of diastereoselective or enantioselective methods.

Diastereoselective Synthesis: If a chiral center is already present in one of the starting materials (e.g., a chiral biguanide), the formation of a new stereocenter during a subsequent reaction can proceed with diastereoselectivity. For instance, in a Biginelli-type reaction to form a dihydropyrimidine (B8664642) ring, an existing stereocenter can influence the facial selectivity of the cyclization, leading to a preference for one diastereomer over another. nih.gov The degree of selectivity would depend on the proximity of the existing chiral center to the reacting site and the reaction conditions.

Enantioselective Synthesis: Creating a single enantiomer from achiral precursors requires the use of a chiral catalyst or auxiliary. Chiral guanidines themselves have emerged as powerful organocatalysts in a wide range of asymmetric transformations, often activating substrates through hydrogen bonding. researchgate.netrsc.orgbenthamdirect.comrsc.org In the context of synthesizing a chiral guanidine derivative, one could envision an enantioselective guanidinylation of a substrate. For example, methods for the stereoselective delivery of an intact guanidine group to an unactivated alkene have been developed, offering a pathway to cyclic chiral guanidines. nih.gov Although this applies to the formation of a guanidine-containing ring rather than the synthesis of an acyclic substituted guanidine, the principles of using chiral catalysts to control stereochemistry are transferable. A chiral bicyclic guanidine has been shown to be an effective catalyst for the asymmetric Strecker synthesis, demonstrating the ability of such structures to induce high enantioselectivity. acs.org

Separation and Characterization of Stereoisomers

When a synthetic route produces a mixture of stereoisomers (a racemic mixture of enantiomers or a mixture of diastereomers), their separation and characterization are essential.

Separation of Stereoisomers:

Diastereomers: Diastereomers have different physical properties (e.g., melting point, boiling point, solubility) and can often be separated by standard laboratory techniques such as fractional crystallization or chromatography (e.g., column chromatography on silica (B1680970) gel).

Enantiomers: Enantiomers have identical physical properties in an achiral environment, making their separation more complex. The most common methods include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique that uses a chiral stationary phase to differentially interact with the two enantiomers, leading to different retention times.

Resolution via Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent (a pure enantiomer of another compound) to form a mixture of diastereomeric salts. These salts can then be separated by crystallization, and the desired enantiomer is recovered by removing the resolving agent.

Characterization of Stereoisomers: Once separated, the absolute configuration of the pure stereoisomers must be determined.

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of its absolute stereochemistry.

NMR Spectroscopy: While standard NMR can confirm the structure and purity, specialized NMR techniques can be used to determine stereochemistry. For enantiomers, this often involves the use of chiral shift reagents or chiral solvating agents to induce chemical shift differences between the corresponding protons or carbons of the two enantiomers. For diastereomers, differences in chemical shifts and coupling constants in standard NMR spectra can often be used to assign relative stereochemistry.

Optical Rotation: Chiral molecules rotate the plane of polarized light. Measurement of the specific rotation using a polarimeter can distinguish between enantiomers (which rotate light in equal but opposite directions) and confirm enantiomeric purity.

Molecular Interactions and Mechanistic Elucidation of 1 Benzyl 3 4,6 Dimethylpyrimidin 2 Yl Guanidine in Vitro/in Silico

Target Identification and Validation for the Guanidine (B92328) Compound

Biochemical Screening Methodologies for Enzyme/Receptor Binding

The identification of this class of guanidine compounds as FOXO3 inhibitors involved a combination of computational and experimental screening techniques. The process began with in silico methods to identify potential ligands that could interact with the DNA-binding domain (DBD) of the FOXO3 protein. nih.gov

Virtual screening was conducted using pharmacophore models derived from known interactions between FOXO3-DBD and DNA, as well as from docking predictions of existing drugs. nih.gov These models outlined the necessary spatial arrangement of chemical features for a molecule to bind to the target site. Databases of chemical compounds were then screened against these models to identify "virtual hits." nih.gov

Selected virtual hits were then subjected to experimental validation using a variety of biochemical and biophysical assays. nih.govnih.gov A key method employed was the Fluorescence Polarization Assay (FPA) . This assay measures the ability of a compound to disrupt the binding between the FOXO3-DBD and a fluorescently labeled DNA oligonucleotide. nih.gov A decrease in fluorescence polarization indicates that the compound has displaced the DNA, confirming its inhibitory activity. nih.gov

Other relevant screening methodologies that can be applied to validate such interactions include:

Saturation-Transfer Difference (STD) NMR: Detects binding of small molecules to large proteins. nih.gov

Native Mass Spectrometry: Observes the non-covalent complex between the protein and the ligand. nih.gov

MicroScale Thermophoresis (MST) and Thermal Shift Assays: Measure changes in protein mobility or stability upon ligand binding. nih.gov

These comprehensive screening approaches are crucial for reliably distinguishing true binders from non-binders and validating computational predictions. nih.gov

Affinity and Selectivity Profiling Against Relevant Biological Targets (In Vitro)

Following initial identification, 1-Benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine and its parent compounds were profiled for their affinity towards the FOXO3 target. Studies on a library of (4-propoxy)phenylpyrimidinylguanidine derivatives, which share the core structure of the title compound, demonstrated potent inhibition of FOXO3-induced gene transcription in cancer cells, with activity in the low micromolar to submicromolar range. nih.govnih.gov This indicates a high affinity for the biological target.

The research leading to the identification of these compounds was specifically focused on FOXO3, a member of the O subclass of Forkhead box (FOX) transcription factors that also includes FOXO1, FOXO4, and FOXO6. nih.gov All FOXO proteins recognize a similar consensus DNA sequence. nih.gov While the primary focus of the available research is on FOXO3, the binding mechanism via the conserved DNA-binding domain suggests a potential for interaction with other FOXO family members. For instance, studies have shown that some of these compounds can also affect residues within the FOXO4-DBD, suggesting they might interfere with other protein-protein interactions, such as that between FOXO4 and p53. nih.govacs.org

Mechanistic Characterization of FOXO3 Inhibition (In Vitro)

Detailed mechanistic studies have elucidated how this class of guanidine compounds inhibits FOXO3 function at a molecular level. The primary mechanism is the direct interaction with the protein's DNA-binding domain, which prevents FOXO3 from engaging with its target genes. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in characterizing the direct binding of these guanidine compounds to the FOXO3-DBD. nih.govnih.gov

Saturation Transfer Difference (STD) NMR experiments confirmed a direct physical interaction between the compounds and the FOXO3-DBD. nih.gov STD signals were detected for various protons on the guanidine molecules, which only occurs when the small molecule is in close proximity to the large protein target. nih.gov

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy was used to map the binding site on the protein. By observing chemical shift perturbations or significant signal intensity reductions for specific amino acid residues in the ¹⁵N-labeled FOXO3-DBD upon addition of the compound, researchers could pinpoint the areas of interaction. nih.gov These studies revealed that the compounds interact with residues located in critical regions of the DBD required for DNA recognition. nih.govnih.gov

The NMR mapping data confirmed that the binding of the guanidine compound directly obstructs the surface that FOXO3 uses to bind to DNA. nih.govnih.gov The interaction site is centered on the α-helix H3, also known as the "recognition helix," which is responsible for making direct contact with the DNA bases. nih.gov Additionally, the N-terminal part of the β-strand S2, which contacts the DNA backbone, is also involved in the interaction. nih.govnih.gov

By physically occupying this critical interface, this compound and its analogs act as direct competitive inhibitors of FOXO3-DNA binding. This steric hindrance prevents the transcription factor from associating with the promoter regions of its target genes, thereby blocking its transcriptional activity. nih.govnih.gov

Mechanism of Action Studies at the Molecular and Cellular Level (In Vitro)

At the molecular level, the mechanism of action for this compound is the direct inhibition of the FOXO3 transcription factor. By binding to the FOXO3-DBD, the compound prevents the protein from binding to the consensus DNA sequence 5′-TTGTTTAC-3′ found in the promoters of its target genes. nih.gov

This molecular event translates to a clear cellular effect: the inhibition of the FOXO3 transcriptional program. In cellular assays, such as luciferase reporter assays, derivatives of the title compound have been shown to effectively inhibit FOXO3's ability to activate gene transcription. acs.org This ultimately modulates the physiological functions of FOXO3, which are particularly relevant in cancer cells where FOXO3 can contribute to chemoresistance. nih.govnih.gov

The potency of these compounds is influenced by modifications to their chemical structure, as demonstrated by structure-activity relationship (SAR) studies. Lengthening the linker between the guanidine and aryl groups, for example, has been shown to increase potency by an order of magnitude compared to the parent compound. nih.govnih.gov

Table 1: Inhibitory Activity of Selected Guanidine Derivatives on FOXO3-mediated Transcription

| Compound ID | Structure | Modification from Parent Compound | Relative Inhibitory Potency |

|---|---|---|---|

| 5ca | (4-propoxy)phenylpyrimidinylguanidine | Parent Compound | Baseline |

| 5ci | 1-(4,6-Dimethylpyrimidin-2-yl)-3-(naphthalen-1-ylmethyl)guanidine | Extended aromatic moiety | More potent than 5ca acs.org |

| 5cj | Bisarylguanidine derivative | Extended linker between guanidine and benzene (B151609) | More potent than 5ca acs.org |

| 5db | 1-(4-Methyl-6-(phenethylamino)pyrimidin-2-yl)-3-(4-propoxyphenyl)guanidine | Modified pyrimidine (B1678525) ring and linker | More potent than 5ca acs.org |

This interactive table summarizes data indicating that specific structural modifications on the parent guanidine scaffold lead to enhanced inhibition of FOXO3 transcriptional activity in cellular models. acs.org

Enzyme Kinetics and Inhibition Mechanisms (If Applicable)

Direct and specific enzyme kinetic studies for this compound are not extensively detailed in the currently available public literature. However, research on analogous compounds provides a strong indication of its potential as an enzyme inhibitor. For instance, a library of phenylpyrimidinylguanidine derivatives has been investigated for their inhibitory effects on Forkhead box O3 (FOXO3)-induced gene transcription. nih.govacs.org While specific IC50 or Ki values for this compound are not singled out, the studies on its analogs suggest that compounds within this chemical class can exhibit inhibitory activity in the low micromolar to submicromolar range against their targets. nih.gov The general mechanism of action for guanidine-containing compounds can involve competitive binding to the active site of enzymes, leveraging the unique chemical properties of the guanidinium (B1211019) group to form strong interactions. nih.gov

Receptor Binding and Allosteric Modulation Studies

Specific receptor binding assays and allosteric modulation studies for this compound are not prominently featured in existing research. However, the broader class of guanidine derivatives has been shown to interact with various receptors. For example, certain guanidine derivatives have been identified as potent antagonists for muscarinic M2 and M4 receptors. nih.gov Additionally, other benzyl-containing compounds have demonstrated high affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.govresearchgate.net These findings suggest that this compound could potentially interact with a range of receptor targets, though specific affinities and functional consequences require empirical determination.

Protein-Ligand Interaction Analysis (e.g., NMR Spectroscopy, Surface Plasmon Resonance)

Investigations into the protein-ligand interactions of phenylpyrimidinylguanidine analogs have utilized techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular docking. nih.gov These studies have shown that these compounds can directly interact with the DNA-binding domain of target proteins like FOXO3. nih.gov NMR studies on related guanidine compounds have also been employed to understand their tautomeric states, which is crucial for their interaction with biological receptors. researchgate.netresearchgate.net While Surface Plasmon Resonance (SPR) data for this compound is not currently available, this technique would be valuable for quantifying the binding kinetics and affinity of the compound to its potential protein targets.

Cellular Pathway Modulation and Functional Outcomes (In Vitro)

The in vitro effects of this compound and its analogs point towards their ability to modulate cellular pathways, particularly those involved in gene transcription.

Cellular Assays for Modulatory Effects on Gene Transcription

Cellular assays have been instrumental in elucidating the functional outcomes of compounds structurally related to this compound. Specifically, a study on a library of its analogs demonstrated their ability to inhibit FOXO3-induced gene transcription in cancer cells. nih.gov This suggests that this compound may also possess the capability to modulate the transcriptional activity of key cellular factors. The inhibition of transcription factors like FOXO3 can have significant implications for cellular processes such as apoptosis, cell cycle arrest, and drug resistance. acs.org

Assessment of Cellular Signaling Pathways and Protein Expression (In Vitro)

While a comprehensive assessment of the impact of this compound on a wide array of cellular signaling pathways is yet to be fully elucidated, its potential to inhibit FOXO3 provides a window into its possible effects. The FOXO3 transcription factor is a key node in cellular signaling, integrating inputs from pathways such as the PI3K-Akt signaling cascade. nih.gov By modulating FOXO3 activity, this compound could indirectly influence these upstream and downstream signaling events. Further research is needed to explore its effects on other major signaling pathways and the resulting changes in protein expression profiles.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies on a series of phenylpyrimidinylguanidines have provided valuable insights into the chemical features that govern their biological activity. nih.govacs.org These studies have systematically explored modifications to different parts of the molecular scaffold, including the benzyl (B1604629) and pyrimidine moieties.

For instance, substitutions on the benzene ring of the benzyl group have been shown to influence the compound's potency and solubility. acs.org The nature and position of these substituents can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Below is a table summarizing the findings from SAR studies on analogs of this compound, focusing on their inhibitory activity against FOXO3-induced gene transcription.

| Compound Analogue | Modification from Parent Compound | Observed Effect on FOXO3 Inhibition |

|---|---|---|

| (4-propoxy)phenylpyrimidinylguanidine | Parent compound in the series | Active in the low micromolar range |

| Analog with extended linker | Lengthening of the linker between the guanidine and aryl group | Increased potency (submicromolar range) |

| Analog with ortho-substituted benzyl | Substitution at the ortho position of the benzyl ring | Decreased water solubility |

| Analog with para-substituted benzyl | Substitution at the para position of the benzyl ring | Improved solubility compared to ortho-substituted |

These SAR studies underscore the importance of the structural architecture of this compound and provide a roadmap for the design of more potent and specific modulators of cellular pathways. nih.govacs.org

Systematic Elucidation of Structural Features Governing Biological Response

The biological response of this compound is intrinsically linked to its unique three-dimensional structure and the electronic characteristics of its constituent parts. The molecule can be deconstructed into three primary moieties: the benzyl group, the guanidine bridge, and the 4,6-dimethylpyrimidine (B31164) ring. The interplay between these components dictates the compound's interaction with biological targets.

The benzyl group , with its aromatic phenyl ring, is capable of engaging in various non-covalent interactions. These include hydrophobic interactions, where the nonpolar ring nestles into hydrophobic pockets of a target protein, and π-π stacking interactions, where it can interact with other aromatic residues like phenylalanine, tyrosine, or tryptophan. The flexibility of the methylene (B1212753) linker allows the benzyl group to adopt multiple conformations, enabling an optimal fit within a binding site.

The guanidine group is a key feature, as it is protonated at physiological pH, conferring a positive charge to the molecule. This cationic center is pivotal for forming strong ionic bonds or hydrogen bonds with negatively charged amino acid residues such as aspartate and glutamate (B1630785) on a receptor surface. The planar nature of the guanidinium ion and its ability to act as a hydrogen bond donor through its N-H groups are critical for anchoring the molecule to its biological target.

| Structural Moiety | Potential Interactions | Role in Biological Response |

| Benzyl Group | Hydrophobic interactions, π-π stacking, van der Waals forces | Provides a key binding interaction with nonpolar regions of the target; influences overall lipophilicity. |

| Guanidine Bridge | Ionic bonding, hydrogen bonding (donor) | Acts as the primary anchor to the biological target through electrostatic interactions. |

| 4,6-Dimethylpyrimidine Ring | van der Waals forces, hydrogen bonding (acceptor), hydrophobic interactions | Contributes to binding affinity and selectivity through its specific substitution pattern and electronic properties. |

Identification of Key Pharmacophoric Elements

A pharmacophore model for this compound highlights the essential structural features required for its biological activity. Based on its chemical structure, the key pharmacophoric elements can be identified as follows:

A Cationic Center: The protonated guanidine group serves as a crucial cationic center. This feature is fundamental for strong electrostatic interactions with anionic sites on a biological target.

Hydrogen Bond Donors: The N-H protons of the guanidine group are significant hydrogen bond donors, enabling the formation of multiple, directional hydrogen bonds that contribute to binding affinity and specificity.

Aromatic/Hydrophobic Region: The benzyl group provides a necessary aromatic and hydrophobic region. This part of the pharmacophore is responsible for engaging with nonpolar pockets in the target protein.

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrimidine ring can function as hydrogen bond acceptors, providing additional points of interaction to stabilize the ligand-receptor complex.

Steric/Hydrophobic Features: The methyl groups on the pyrimidine ring introduce specific steric and hydrophobic features that can be critical for selectivity, by preventing binding to off-target molecules that cannot accommodate this bulk or by interacting favorably with specific hydrophobic subpockets.

| Pharmacophoric Feature | Corresponding Structural Element | Type of Interaction |

| Cationic Center | Protonated Guanidine Group | Ionic Interaction |

| Hydrogen Bond Donors | Guanidine N-H Groups | Hydrogen Bonding |

| Aromatic/Hydrophobic Region | Benzyl Ring | Hydrophobic & π-π Stacking |

| Hydrogen Bond Acceptors | Pyrimidine Nitrogen Atoms | Hydrogen Bonding |

| Steric/Hydrophobic Features | Pyrimidine Methyl Groups | van der Waals & Hydrophobic |

Exploration of Substituent Effects on Potency and Selectivity

The potency and selectivity of this compound can be modulated by introducing various substituents at different positions on the molecule. Structure-activity relationship (SAR) studies, often conducted through in silico modeling and in vitro testing of analogs, can elucidate these effects.

Substitutions on the Benzyl Ring: Modifications to the phenyl ring of the benzyl group can significantly impact activity.

Modifications to the Pyrimidine Ring: Altering the substituents on the pyrimidine ring can fine-tune the compound's selectivity.

Size of Alkyl Groups: Replacing the methyl groups at the 4 and 6 positions with larger alkyl groups (e.g., ethyl, propyl) would increase steric hindrance and hydrophobicity. This could either enhance selectivity by favoring targets with larger corresponding pockets or decrease potency if the pockets are too small.

Polar Substituents: Introducing polar groups on the pyrimidine ring could create new hydrogen bonding opportunities, potentially increasing affinity for targets with suitable polar residues.

The following table summarizes the predicted effects of hypothetical substitutions based on general medicinal chemistry principles.

| Position of Substitution | Type of Substituent | Predicted Effect on Potency | Predicted Effect on Selectivity |

| Benzyl Ring (para) | Electron-withdrawing (e.g., -NO₂) | May increase or decrease depending on the target's electronic environment. | Potentially altered. |

| Benzyl Ring (para) | Electron-donating (e.g., -OH) | May increase potency through new hydrogen bonding opportunities. | Potentially improved. |

| Benzyl Ring (meta) | Bulky hydrophobic (e.g., -t-Butyl) | Likely to decrease potency due to steric hindrance. | May increase if an appropriate pocket exists. |

| Pyrimidine Ring (4,6-positions) | Larger alkyl groups (e.g., -CH₂CH₃) | May decrease potency if the binding pocket is constrained. | Could be enhanced by specific hydrophobic interactions. |

Computational Chemistry and Theoretical Studies of 1 Benzyl 3 4,6 Dimethylpyrimidin 2 Yl Guanidine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as 1-Benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine, and a biological target, typically a protein or nucleic acid.

Molecular docking simulations are employed to place this compound into the active site of a target protein, predicting its binding conformation and affinity. The process involves scoring functions that estimate the binding energy, with lower scores typically indicating more favorable binding. ekb.eg The analysis of the resulting poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex. nih.gov For instance, the guanidine (B92328) group is a strong hydrogen bond donor, while the benzyl (B1604629) and dimethylpyrimidine moieties can engage in hydrophobic and π-stacking interactions. nih.gov Studies on similar heterocyclic compounds have shown that interactions with specific amino acid residues in an active site are critical for binding. For example, docking studies of a related dimethylpyrimidine derivative with DNA revealed that the complex is stabilized by several hydrogen bonds and Pi-alkyl interactions within the minor groove.

Table 1: Illustrative Molecular Docking Results for a Guanidine-Containing Compound Against a Viral Protein Target This table presents example data from studies on similar compounds to illustrate typical docking outputs.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Imatinib | SARS-CoV-2 Mpro | -8.5 | His41, Cys145, Glu166 | Hydrogen Bond, Pi-Sulfur |

| Berenil | SARS-CoV-2 Mpro | -6.6 | Thr25, His41, Met165 | Hydrogen Bond, Pi-Alkyl |

| Phenformin | SARS-CoV-2 Mpro | -6.2 | Leu141, Gly143, Ser144 | Hydrogen Bond |

Data sourced from a study on guanidine-containing therapeutic agents. nih.gov

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. When this compound is identified as a hit or lead compound, its chemical structure serves as a template. Structure-based virtual screening uses docking simulations to rank compounds from a database based on their predicted binding affinity to a specific target. This allows for the efficient identification of analogues with potentially improved potency, selectivity, or pharmacokinetic properties before committing to chemical synthesis and biological testing.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. frontiersin.org These simulations provide detailed information on the conformational changes and flexibility of molecules, as well as the stability of ligand-protein complexes. nih.gov

MD simulations can be used to explore the conformational landscape of this compound in a solvent environment. This analysis reveals the molecule's flexibility, identifying the most stable conformations and the energy barriers between them. Key aspects would include the rotational freedom of the benzyl group relative to the guanidine core and the planarity of the guanidine and pyrimidine (B1678525) systems. The guanidinium (B1211019) group itself is known to have a nearly ideal trigonal-planar geometry, with positive charge delocalized across the CN3 plane, which influences its interactions and conformational preferences. nih.gov Understanding the compound's flexibility is crucial, as its ability to adopt a specific conformation upon binding to a target (the principle of "induced fit") is a key determinant of its biological activity.

While molecular docking provides a rapid estimate of binding affinity, MD simulation-based methods offer a more accurate calculation of the binding free energy. frontiersin.org Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of a ligand-target complex from the snapshots of an MD trajectory. nih.govnih.gov These calculations account for changes in solvation energy and molecular entropy upon binding, providing a more rigorous assessment of complex stability. frontiersin.orgmdpi.com The binding free energy is typically decomposed into various energy terms (van der Waals, electrostatic, solvation), which helps to identify the key forces driving the binding event. nih.gov

Table 2: Example Components of Binding Free Energy Calculated via MM-GBSA This table shows representative data for a ligand-protein complex to illustrate the outputs of binding free energy calculations.

| Energy Component | Value (kcal/mol) | Contribution |

| ΔG_bind | -45.5 ± 2.1 | Total Binding Free Energy |

| ΔE_vdw | -60.2 ± 1.8 | Van der Waals Energy |

| ΔE_elec | -35.7 ± 3.5 | Electrostatic Energy |

| ΔG_solv | 50.4 ± 2.9 | Solvation Free Energy |

Values are illustrative and represent the type of data obtained from MM-GBSA calculations on ligand-protein complexes. nih.gov

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. mdpi.com These methods provide highly accurate descriptions of molecular properties.

DFT calculations are used to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. nih.gov These theoretical structures can be validated by comparison with experimental data from X-ray crystallography if available. aun.edu.eg

Furthermore, DFT is employed to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution across the molecule. nih.gov The MEP map identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. nih.gov For this compound, the nitrogen atoms of the guanidine and pyrimidine groups would be expected to be regions of negative potential, while the hydrogens on the guanidine nitrogen would be regions of positive potential.

Table 3: Example Quantum Chemical Properties Calculated for a Pyrimidine Derivative using DFT (B3LYP/6-311G(d,p)) This table provides example data from a related compound to illustrate the outputs of DFT calculations.

| Property | Calculated Value |

| HOMO Energy | -6.45 eV |

| LUMO Energy | -1.12 eV |

| HOMO-LUMO Gap | 5.33 eV |

| Total Dipole Moment | 3.14 Debye |

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of a molecule dictates its physical and chemical properties, including its reactivity. For this compound, the analysis centers on the interplay between the electron-rich guanidine core, the aromatic benzyl group, and the heterocyclic dimethylpyrimidine moiety.

The guanidine group is characterized by significant electron delocalization across the three nitrogen atoms and the central carbon atom (CN₃). mdpi.com In its protonated form (guanidinium), the positive charge is delocalized over this plane. X-ray structure analyses of similar guanidinium salts show that the C-N bond lengths within the central CN₃ unit are intermediate between single and double bonds, typically around 1.33-1.34 Å, which confirms the partial double-bond character. nih.gov The geometry around the central carbon atom is nearly ideal trigonal-planar. nih.gov This delocalization is a key factor in the high basicity of guanidines.

Reactivity predictions can be derived from these electronic structure calculations. The nucleophilicity of the guanidine nitrogens suggests they can readily participate in reactions such as aza-Michael additions. mdpi.com The specific reaction pathway and product formation often depend on which tautomer is present and the relative energy barriers of the initial nucleophilic attack. mdpi.com For instance, in reactions with electrophiles, the least sterically hindered and most nucleophilic nitrogen is expected to be the primary reactive site.

Table 1: Predicted Bond Parameters in the Guanidinium Core of this compound (based on analogous structures)

| Parameter | Predicted Value | Significance |

|---|---|---|

| C-N Bond Lengths | ~1.33 - 1.34 Å | Indicates partial double-bond character and charge delocalization. nih.gov |

| N-C-N Bond Angles | ~120° | Consistent with a trigonal-planar geometry around the central carbon. nih.gov |

Investigation of Tautomerism and Its Impact on Biological Activity

Guanidines substituted with heterocyclic systems can exist in different tautomeric forms, primarily amino and imino forms. The equilibrium between these tautomers is crucial as it dictates the molecule's shape, hydrogen bonding capabilities, and ultimately, its biological activity.

For this compound, the key tautomeric equilibrium involves the proton on the guanidine group and the nitrogen atoms of the pyrimidine ring. Studies on structurally related compounds, such as 2-hydrazino-4,6-dimethylpyrimidine derivatives, have shown that the amino tautomer tends to dominate the equilibrium in solution. researchgate.netrsc.org This preference is influenced by the aromaticity of the heterocyclic ring system. researchgate.net

The two primary tautomeric forms would be:

Amino Tautomer: The double bond is exocyclic to the pyrimidine ring (C=N-benzyl), and the hydrogen is on a guanidine nitrogen.

Imino Tautomer: The double bond is endocyclic within the pyrimidine ring, and the hydrogen has shifted to a ring nitrogen.

The biological activity of the compound is directly impacted by its dominant tautomeric form. Tautomers present different hydrogen bond donor and acceptor patterns, which are critical for molecular recognition at the active site of a biological target, such as an enzyme or receptor. For example, one tautomer might fit perfectly into a binding pocket and form key stabilizing interactions, while another might not. The different electronic distributions of the tautomers also affect their lipophilicity and membrane permeability, influencing their pharmacokinetic properties.

Table 2: Characteristics of Potential Tautomers and Their Biological Implications

| Tautomeric Form | Key Structural Feature | Hydrogen Bonding Profile | Predicted Impact on Biological Activity |

|---|---|---|---|

| Amino Tautomer | Exocyclic C=N double bond | Different set of H-bond donors/acceptors | May favor binding to targets requiring a specific donor/acceptor pattern. researchgate.net |

| Imino Tautomer | Endocyclic C=N double bond | Altered H-bond donor/acceptor pattern | Could lead to different binding modes or affinities with biological macromolecules. researchgate.net |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized molecules.

Descriptor Generation and Selection for Predictive Models

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a compound like this compound, a wide array of descriptors would be generated. These can be categorized as follows:

0D Descriptors: Simple counts, such as molecular weight and atom counts.

1D Descriptors: Bulk properties derived from the molecular formula, such as LogP (lipophilicity).

2D Descriptors: Based on the 2D representation of the molecule, including topological indices, molecular connectivity indices, and substructural descriptors like MNA (Multilevel Neighborhoods of Atoms). mdpi.com

3D Descriptors: Derived from the 3D conformation of the molecule, such as steric parameters (e.g., molecular volume) and electronic parameters (e.g., dipole moment). nih.gov

Once generated, a crucial step is descriptor selection. Including too many or irrelevant descriptors can lead to an overfitted model that performs poorly on new data. Statistical methods, such as Genetic Function Approximation (GFA), are used to select a small subset of descriptors that have the strongest correlation with the observed biological activity. nih.gov

Table 3: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Example(s) | Information Encoded |

|---|---|---|

| Constitutional (0D/1D) | Molecular Weight, LogP | Size, lipophilicity. |

| Topological (2D) | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity. |

| Substructural (2D) | MNA, QNA descriptors mdpi.com | Presence and environment of specific atomic fragments. mdpi.com |

| Quantum Chemical (3D) | HOMO/LUMO energies, Dipole Moment | Electronic structure, reactivity, polarity. nih.govnih.gov |

Development and Validation of Predictive Models for Biological Activity (In Vitro)

After selecting the most relevant descriptors, a mathematical model is developed to link them to the biological activity (e.g., IC₅₀ or Kᵢ values). Common modeling techniques include:

Multiple Linear Regression (MLR): Creates a simple linear equation relating the descriptors to the activity. nih.gov

Artificial Neural Networks (ANN): A more complex, non-linear method that can capture more intricate relationships. nih.gov

The predictive power and robustness of the developed QSAR model must be rigorously validated. Validation is typically performed using two strategies:

Internal Validation: The model's consistency is tested using the same data it was built on. A common technique is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (Q²). A high Q² value (e.g., > 0.5) indicates a robust model. nih.gov

External Validation: The model's ability to predict the activity of new compounds is assessed. This is done by using the model to predict the activity of a "test set" of molecules that were not used during model development. The predictive ability is quantified by the predictive R² (R²_pred). nih.gov

A statistically valid QSAR model, characterized by high values for the correlation coefficient (R²) of the training set, the cross-validated coefficient (Q²), and the predictive R² of the test set, can be reliably used to predict the in vitro biological activity of novel analogues of this compound. nih.gov

Table 4: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.8 nih.gov |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 nih.gov |

| R²_pred (Predictive R² for external set) | Measures the model's ability to predict new data. | > 0.6 |

Pre Clinical Biological Evaluation of 1 Benzyl 3 4,6 Dimethylpyrimidin 2 Yl Guanidine in in Vitro Models

Cell-Based Assays for Efficacy and Potency in Disease Models (Excluding Clinical Relevance)

Antiproliferative Activity against Human Tumor Cell Lines (In Vitro)

No data is available in the public domain regarding the antiproliferative activity of 1-Benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine against human tumor cell lines.

Cellular Cytotoxicity and Viability Assays (In Vitro)

There is no publicly accessible information from cellular cytotoxicity and viability assays for this compound.

Biochemical and Cellular Mechanistic Assays

Enzyme Inhibition and Activation Profiling (In Vitro)

Information regarding the in vitro enzyme inhibition or activation profile of this compound is not available in published literature.

Receptor Occupancy and Signal Transduction Studies (In Vitro)

There are no published in vitro studies on receptor occupancy or the effects of this compound on signal transduction pathways.

In Vitro Pharmacokinetic Assessment (Excluding Clinical Data)

No in vitro pharmacokinetic data for this compound, such as metabolic stability or plasma protein binding, has been reported in the scientific literature.

Cellular Uptake and Efflux Mechanisms

The ability of a drug candidate to permeate cell membranes and reach its intracellular target is a critical determinant of its therapeutic efficacy. Conversely, the active removal of a drug from the cell by efflux pumps can be a major mechanism of drug resistance. Understanding the cellular uptake and efflux of this compound is therefore essential in its preclinical evaluation.

Cellular Uptake:

The guanidinium (B1211019) group, a key feature of this compound, is known to facilitate cellular translocation. nih.gov The planar, Y-shaped structure of the guanidinium cation can form strong hydrogen bonds with biologically relevant molecules on the cell surface. nih.gov The positive charge of the guanidinium group is delocalized, which facilitates interactions with softer ions like phosphates and sulfates found in the cell membrane. nih.gov

The primary mechanisms for the cellular uptake of compounds include passive diffusion, facilitated diffusion, and active transport. For guanidinium-containing compounds, uptake is often enhanced compared to their amine counterparts. nih.gov Studies with other guanidinium-rich molecules suggest that endocytosis is a major pathway for cellular entry. nih.gov This energy-dependent process involves the engulfment of the compound into vesicles. nih.gov

Efflux Mechanisms:

Efflux pumps are transmembrane proteins that actively transport substrates out of the cell. mdpi.com These pumps, such as P-glycoprotein (P-gp), are a significant cause of multidrug resistance in therapeutic treatments. researchgate.net Overexpression of these pumps can prevent a drug from reaching a therapeutic intracellular concentration. researchgate.net In vitro assays using cell lines that overexpress specific efflux pumps are used to determine if a compound is a substrate for these transporters. A high rate of efflux can indicate a potential for drug resistance and may necessitate strategies to bypass or inhibit these pumps. mdpi.com

Interactive Data Table: Cellular Uptake and Efflux of this compound

| Cell Line | Uptake Mechanism | Efflux Transporter Substrate | Efflux Ratio |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

Metabolic Stability in Hepatic Microsomes or Hepatocytes (In Vitro)

The metabolic stability of a drug candidate is a crucial parameter assessed during preclinical development, as it influences the drug's half-life and oral bioavailability. researchgate.net The liver is the primary site of drug metabolism, which is broadly categorized into Phase I and Phase II reactions. bioduro.com In vitro models such as hepatic microsomes and hepatocytes are utilized to predict the in vivo metabolic fate of a compound. wuxiapptec.com

Hepatic Microsomes:

Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, most notably the cytochrome P450 (CYP) superfamily. wuxiapptec.com Incubating this compound with liver microsomes in the presence of necessary cofactors can determine its susceptibility to oxidative metabolism. frontiersin.org The rate of disappearance of the parent compound over time is measured to calculate its in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.netfrontiersin.org Compounds that are rapidly metabolized in microsomes are likely to have high first-pass metabolism and low oral bioavailability. nih.gov

Hepatocytes:

Hepatocytes, the main parenchymal cells of the liver, contain the full complement of both Phase I and Phase II metabolic enzymes. bioduro.com Therefore, they provide a more complete picture of hepatic metabolism. bioduro.comthermofisher.com Metabolic stability assays in hepatocytes can identify if this compound is metabolized by conjugation reactions (Phase II) in addition to oxidation. thermofisher.com Similar to microsomal assays, the intrinsic clearance is determined by monitoring the decrease in the parent compound's concentration over time. thermofisher.com

Interactive Data Table: In Vitro Metabolic Stability of this compound

| Test System | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

| Hepatic Microsomes | Human | Data not available | Data not available |

| Hepatic Microsomes | Rat | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

| Hepatocytes | Rat | Data not available | Data not available |

Plasma Protein Binding (In Vitro)

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic property that affects its distribution, metabolism, and excretion. nih.govspringernature.com Only the unbound (free) fraction of the drug is pharmacologically active and able to diffuse from the vasculature to its site of action. springernature.com High plasma protein binding can lead to a lower therapeutic effect, as less of the drug is available to interact with its target. nih.gov The primary proteins in plasma that drugs bind to are albumin and α1-acid glycoprotein (B1211001) (AGP). nih.gov

The in vitro determination of plasma protein binding is commonly performed using methods such as equilibrium dialysis and ultrafiltration. springernature.com

Equilibrium Dialysis:

In equilibrium dialysis, a semipermeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. nih.gov The unbound drug is free to diffuse across the membrane until equilibrium is reached. nih.gov At equilibrium, the concentration of the unbound drug is the same in both compartments, allowing for the calculation of the fraction of drug that was bound to plasma proteins. nih.gov

Ultrafiltration:

Ultrafiltration involves forcing plasma containing the drug through a semipermeable membrane that retains proteins and protein-bound drug. mdpi.com The concentration of the drug in the resulting ultrafiltrate represents the unbound concentration. mdpi.com

Interactive Data Table: In Vitro Plasma Protein Binding of this compound

| Species | Method | Percent Bound (%) | Unbound Fraction (fu) |

| Human | Data not available | Data not available | Data not available |

| Rat | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available |

Advanced Analytical Methodologies for Research on 1 Benzyl 3 4,6 Dimethylpyrimidin 2 Yl Guanidine

Chromatographic Methods for Purity Assessment and Research Quantification

Chromatography is essential for separating 1-Benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine from impurities, reaction byproducts, or metabolites, and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthesized compounds and for quantifying their concentration in various samples. researchgate.net Development of a robust HPLC method for this compound would typically involve a reversed-phase approach.

Key parameters for method development include:

Stationary Phase: A C18 column is a common first choice, offering good retention for moderately polar compounds containing aromatic rings.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. The gradient would be optimized to ensure sharp peaks and good resolution from any impurities.

Detection: UV detection would be effective due to the presence of the phenyl and pyrimidine (B1678525) chromophores. The optimal wavelength would be determined by acquiring a UV spectrum of the compound, likely in the range of 254-280 nm.

Quantification: For quantitative analysis, a calibration curve would be generated using certified reference standards of the compound. nih.govnih.gov The limit of detection (LOD) and limit of quantification (LOQ) would be established to define the sensitivity of the method. nih.gov

Table 3: Exemplar HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 10% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Following synthesis, this compound must be isolated and purified to a high degree for use in biological assays or further characterization. Preparative HPLC is a scaled-up version of analytical HPLC designed to purify larger quantities of material. nih.gov

The transition from an analytical to a preparative method involves:

Increased Column Dimensions: Columns with larger internal diameters (e.g., 20-50 mm) are used to accommodate higher sample loads.

Higher Flow Rates: Flow rates are increased proportionally to the column size to maintain separation efficiency.

Mass Overloading: The column is intentionally overloaded with the crude synthesis mixture to maximize throughput.

Fraction Collection: The eluent is collected in fractions, and those containing the pure compound (as determined by analytical HPLC or MS) are combined and the solvent evaporated to yield the purified product. nih.gov

For initial purification of multi-gram quantities, flash column chromatography using silica (B1680970) gel is often employed as a cost-effective preliminary step before final polishing with preparative HPLC. orgsyn.org

X-ray Crystallography and Structural Biology

X-ray crystallography provides definitive, high-resolution three-dimensional structural information of a molecule in its solid state. Obtaining a single crystal structure of this compound would unambiguously confirm its connectivity, stereochemistry, and preferred conformation.

Analysis of related N,N'-substituted guanidines bearing a 4,6-dimethylpyrimidine (B31164) moiety reveals key structural expectations. researchgate.net The guanidinium (B1211019) core is expected to be nearly planar due to delocalization of the positive charge across the CN₃ unit. nih.gov The crystal structure would reveal the specific tautomeric form present in the solid state and the relative orientation (cis/trans) of the substituents around the C-N bonds. researchgate.net

Furthermore, the crystal packing would be stabilized by a network of intermolecular interactions, such as hydrogen bonds. The N-H protons of the guanidine (B92328) group can act as hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring and the guanidine group can act as acceptors. researchgate.net These interactions dictate the macroscopic properties of the crystal.

Table 4: Expected Crystallographic Parameters and Structural Features based on Analogous Compounds

| Parameter | Expected Value / Feature | Reference |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | nih.govarabjchem.org |

| Space Group | P2₁/n, P-1, or similar centrosymmetric group | arabjchem.org |

| Guanidine C-N Bond Lengths | ~1.33 - 1.35 Å (indicating partial double bond character) | nih.gov |

| Guanidine N-C-N Angles | ~120° (trigonal planar geometry) | nih.gov |

| Dominant Tautomer | Imino group on the pyrimidine-facing nitrogen | researchgate.net |

| Intermolecular Interactions | N-H···N hydrogen bonds forming dimers or chains | researchgate.net |

Co-crystal Structure Determination with Biological Targets (If Applicable)

As of the latest available scientific literature, there are no published reports on the co-crystal structure of this compound with any biological targets. The determination of a co-crystal structure is a powerful technique that involves crystallizing a ligand in complex with its biological target, typically a protein or nucleic acid. This allows for the precise visualization of the binding mode and interactions.

While no specific co-crystal structures for the title compound have been documented, the molecular structure of this compound possesses functional groups that are known to participate in interactions with biological macromolecules. The guanidine group, with its capacity for hydrogen bonding and its positive charge when protonated, and the pyrimidine ring, which can engage in various non-covalent interactions, are features that suggest the potential for binding to biological targets sci-hub.se. The pyrimidine ring, in particular, is a common scaffold in molecules designed to interact with a variety of biological targets due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems mdpi.com.

Insights into Ligand-Target Interactions at Atomic Resolution

A detailed understanding of ligand-target interactions at an atomic resolution is contingent upon the availability of high-resolution structural data, most commonly derived from X-ray crystallography of co-crystals or cryo-electron microscopy. In the absence of such data for this compound, a definitive analysis of its interactions with specific biological targets at the atomic level is not currently possible.

Solid-State Tautomer Structure Determination

In a study of N,N'-substituted guanidines, the crystal structure of 1-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine was determined. The analysis revealed that in the solid state, the compound adopts a specific tautomeric form and geometry. The guanidine moiety exhibits a cis-trans conformation. The crystal structure is stabilized by intermolecular hydrogen bonds.

Below is a table summarizing key crystallographic and structural data for this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.334(3) |

| b (Å) | 10.592(3) |

| c (Å) | 12.879(4) |

| β (°) | 105.798(10) |

| Volume (ų) | 1355.2(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.252 |

| Guanidine C-N Bond Lengths (Å) | N7-C8: 1.309(3), N9-C8: 1.371(3), N10-C8: 1.373(3) |

Data sourced from a study on N,N'-substituted guanidines.

The variation in the C-N bond lengths within the guanidine core is indicative of the electron delocalization and the specific tautomeric form present in the solid state. The shortest bond is observed between C8 and N7, suggesting a greater degree of double bond character for this particular bond in the crystalline form.

Potential Research Applications and Future Directions for 1 Benzyl 3 4,6 Dimethylpyrimidin 2 Yl Guanidine

Development as a Chemical Probe or Tool Compound for Biological Research

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a signaling pathway. For 1-Benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine to be developed as a chemical probe, a thorough characterization of its biological activity and specificity would be required. The initial steps would involve screening the compound against a wide range of biological targets to identify any potent and selective interactions.

Should a specific target be identified, the compound's utility as a tool compound would depend on its ability to modulate the target's function in a controlled manner. This would enable researchers to investigate the physiological and pathological roles of the target protein. The development process would involve a detailed examination of its mechanism of action, including binding kinetics and cellular effects.

Strategies for Lead Optimization and Compound Improvement (Pre-clinical, In Vitro)

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising compound to make it a viable drug candidate. For this compound, several in vitro and preclinical strategies could be employed for its improvement. nih.gov

Structure-activity relationship (SAR) studies would be fundamental to this process. nih.gov By systematically modifying the different parts of the molecule—the benzyl (B1604629) ring, the guanidine (B92328) linker, and the dimethylpyrimidine core—researchers can identify which structural features are crucial for its biological activity. nih.gov For instance, substitutions on the benzyl ring could be explored to enhance potency or selectivity. ebi.ac.uk Similarly, modifications to the dimethylpyrimidine group could influence its pharmacokinetic properties.

Computational modeling and molecular docking could be used to predict how structural changes might affect the compound's binding to its target protein. nih.gov This in silico approach can help prioritize the synthesis of new derivatives with a higher probability of improved activity. clinmedkaz.org

Table 1: Potential Strategies for Lead Optimization

| Strategy | Description | Potential Outcome |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to determine the relationship between structure and biological activity. | Identification of key structural motifs for potency and selectivity. |

| Computational Modeling | Use of computer simulations to predict the binding of the compound to its target. | Prioritization of derivatives for synthesis. |

| In Vitro Assays | Laboratory-based experiments to measure the compound's potency, selectivity, and mechanism of action. | Quantitative data on the compound's biological activity. |

| Preclinical Pharmacokinetic Studies | Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) in animal models. | Assessment of the compound's drug-like properties. |

Exploration of Novel Biological Targets or Signaling Pathways

The guanidine moiety is a common feature in many biologically active compounds and is known to interact with a variety of proteins. sci-hub.se Therefore, this compound could potentially modulate novel biological targets or signaling pathways.

Phenotypic screening, where the compound is tested for its effects on cell behavior without a preconceived target, could be a valuable approach to uncover new activities. High-content imaging and other cell-based assays can reveal unexpected effects on cellular processes such as proliferation, differentiation, or apoptosis.

Once a phenotypic effect is observed, target deconvolution studies would be necessary to identify the specific molecular target responsible for the compound's action. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be employed for this purpose. The pyrimidine (B1678525) ring, a key component of DNA and RNA, suggests that this compound could potentially interact with enzymes involved in nucleic acid metabolism. nih.gov

Integration with Systems Biology and Omics Approaches

Systems biology and omics technologies (genomics, proteomics, metabolomics) offer a holistic view of the biological effects of a compound. By treating cells or organisms with this compound and analyzing the global changes in gene expression, protein levels, or metabolite profiles, researchers can gain insights into its mechanism of action and potential off-target effects.

For example, transcriptomic analysis (e.g., RNA-seq) could reveal which signaling pathways are perturbed by the compound. Proteomic studies could identify proteins whose expression or post-translational modifications are altered. This information can help to build a comprehensive picture of the compound's cellular effects and may point towards novel therapeutic applications.

Unexplored Chemical Space and Derivatization Opportunities for Enhanced Activity

The chemical structure of this compound offers numerous opportunities for derivatization to explore new chemical space and potentially enhance its biological activity. nih.gov The benzyl group could be replaced with other aromatic or heterocyclic rings to probe different binding pockets. nih.gov The substitution pattern on the pyrimidine ring could also be varied.

Furthermore, the guanidine linker could be modified. For instance, its length or rigidity could be altered to optimize the orientation of the benzyl and pyrimidine moieties for target binding. nih.gov The synthesis of a library of diverse analogs based on this scaffold could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

Table 2: Potential Derivatization Sites and Modifications

| Molecular Moiety | Potential Modifications | Rationale |

| Benzyl Group | Substitution with electron-donating or -withdrawing groups; replacement with other aryl or heteroaryl rings. | To improve binding affinity and selectivity. |

| Guanidine Linker | Alteration of length and rigidity; replacement with bioisosteres. | To optimize spatial orientation and pharmacokinetic properties. |

| Dimethylpyrimidine Ring | Variation of substituent positions; replacement with other heterocyclic systems. | To modulate solubility, metabolic stability, and target interactions. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4,6-dimethyl-2-pyrimidinamine with benzyl isothiocyanate or benzyl halides in the presence of a base (e.g., triethylamine) to form the guanidine core . Yield optimization requires careful control of stoichiometry, temperature (often 0–5°C for exothermic steps), and catalyst selection. For example, Pd-catalyzed coupling (Buchwald-Hartwig reaction) can enhance regioselectivity in pyrimidine derivatives . Post-synthesis purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is critical to isolate high-purity product .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

- Methodological Answer :